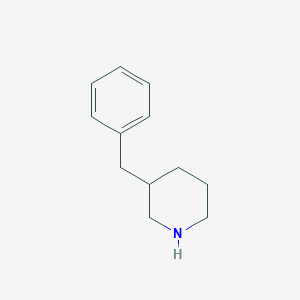

3-Benzylpiperidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDMXVREWXKZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929233 | |

| Record name | 3-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-25-3 | |

| Record name | 3-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Art of Building a Privileged Scaffold: A Technical Guide to the Synthesis of 3-Benzylpiperidine

Introduction: The Significance of the 3-Benzylpiperidine Moiety

The piperidine ring is a cornerstone in the world of medicinal chemistry, forming the structural basis for a vast number of natural products and pharmaceutical agents.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that is highly sought after in drug design. When substituted with a benzyl group at the 3-position, the resulting this compound scaffold becomes a "privileged structure." This term denotes a molecular framework with the inherent ability to bind to multiple, often unrelated, biological targets.[1]

The this compound motif is a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system, such as analgesics and antidepressants.[2][3] Its derivatives have also shown promise in neuroscience research for studying neurotransmitter systems and in the development of agrochemicals.[2][4] The unique structural and electronic properties conferred by the benzyl group at the C-3 position make this a molecule of significant interest to researchers and drug development professionals. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying mechanisms and practical experimental considerations.

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound can be broadly categorized into two main approaches: those that begin with a pre-formed pyridine ring and those that start with a piperidine or piperidone precursor. Each strategy offers a unique set of advantages and challenges in terms of yield, scalability, and stereochemical control.

I. Synthesis from Pyridine Precursors: Building upon an Aromatic Foundation

The most common and often most efficient routes to this compound begin with a substituted pyridine. These methods leverage the stability of the aromatic ring for initial functionalization, followed by its reduction to the desired saturated piperidine.

A highly effective and versatile method involves the addition of a phenyl Grignard reagent to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the pyridine ring.[4] This approach allows for the synthesis of a variety of substituted 3-benzylpiperidines by simply changing the Grignard reagent.

The reaction proceeds through an initial nucleophilic attack of the phenylmagnesium bromide on the carbonyl carbon of pyridine-3-carboxaldehyde, forming a magnesium alkoxide intermediate. Upon acidic workup, this intermediate is protonated to yield phenyl(pyridin-3-yl)methanol. The subsequent one-pot reaction involves a catalytic transfer hydrogenation, where a palladium catalyst in the presence of a hydrogen source (like formic acid or hydrogen gas) facilitates both the deoxygenation of the benzylic alcohol and the complete reduction of the pyridine ring to a piperidine.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Grignard Reagent Addition: To a solution of pyridine-3-carboxaldehyde (1.0 eq.) in anhydrous THF at 0°C, a solution of phenylmagnesium bromide (1.1 eq.) in THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude phenyl(pyridin-3-yl)methanol.

-

One-Pot Deoxygenation and Hydrogenation: The crude alcohol is dissolved in glacial acetic acid. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) at a pressure of 50-100 psi. The reaction is stirred at room temperature or with gentle heating (40-50°C) for 12-24 hours.

-

Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The acetic acid is removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to a pH > 12. The aqueous layer is then extracted with dichloromethane or ethyl acetate. The combined organic layers are dried and concentrated to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for anhydrous THF.

-

One-Pot Reaction: Combining the deoxygenation and hydrogenation steps improves efficiency and reduces the number of purification steps, leading to higher overall yields.

-

Palladium on Carbon: Pd/C is a robust and highly effective catalyst for both the hydrogenolysis of benzylic alcohols and the hydrogenation of aromatic rings.

Logical Relationship Diagram: Grignard Synthesis of this compound

Caption: Grignard reaction followed by one-pot deoxygenation and hydrogenation.

For researchers who have access to 3-benzylpyridine, its direct catalytic hydrogenation is the most straightforward route to this compound. This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a heterogeneous catalyst.

The choice of catalyst is crucial for the efficiency of this reaction. Rhodium on carbon (Rh/C) is often found to be highly effective for pyridine hydrogenation.[4] Platinum and palladium catalysts are also commonly used.[5] The reaction is typically carried out in a solvent such as ethanol, methanol, or acetic acid under hydrogen pressure.

Reaction Mechanism: The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process. The pyridine molecule adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms that are also adsorbed and dissociated on the metal surface. This process involves the formation of partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine before the final saturated piperidine ring is formed.[5]

Data Presentation: Comparison of Catalysts for 3-Benzylpyridine Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Reference |

| 10% Pd/C | Acetic Acid | 25 | 50 | 16 | >95 | [4] |

| 5% Rh/C | Ethanol | 40 | 100 | 12 | High | [4] |

| PtO₂ | Acetic Acid | 25 | 70 bar | 4-6 | High | [5] |

The development of chiral pharmaceuticals often requires enantiomerically pure starting materials. Recent advances in catalysis have enabled the enantioselective synthesis of 3-substituted piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a derivative of pyridine.[6][7]

This sophisticated method involves a three-step process:

-

Partial reduction of pyridine to a dihydropyridine derivative.

-

A rhodium-catalyzed asymmetric carbometalation of the dihydropyridine with an arylboronic acid.

-

A final reduction step to yield the enantioenriched 3-arylpiperidine.

This cutting-edge approach provides access to chiral 3-benzylpiperidines with high enantioselectivity, a crucial aspect for the development of modern therapeutics.[7]

Experimental Workflow: Enantioselective Synthesis

Caption: Workflow for the enantioselective synthesis of this compound.

II. Synthesis from Piperidine Precursors: The Challenge of Regioselectivity

Synthesizing this compound from a piperidine starting material presents a significant regioselectivity challenge. The nitrogen atom in piperidine is more nucleophilic than the carbon atoms, leading to a preference for N-alkylation over C-alkylation.[1] However, strategies have been developed to overcome this hurdle.

To achieve C3-alkylation, the piperidine ring must be activated at the desired position. One common approach is the formation of an enamine or enamide from a piperidine derivative.[1][8] For instance, piperidine can be converted to an enamine, which then undergoes regioselective alkylation at the 3-position with a benzyl halide. A subsequent reduction of the resulting enamine yields the desired this compound.[1]

This method, while effective, often involves multiple steps and can lead to mixtures of products, making purification challenging.

Conclusion: A Versatile Scaffold with Diverse Synthetic Access

The this compound scaffold remains a molecule of high importance in medicinal chemistry and drug discovery. The synthetic routes to this valuable intermediate are diverse, each with its own set of advantages and limitations. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control.

For large-scale, cost-effective synthesis, the Grignard addition to pyridine-3-carboxaldehyde followed by a one-pot reduction offers a robust and efficient pathway. When enantiopurity is paramount, modern asymmetric catalytic methods provide elegant solutions, albeit at a potentially higher cost and complexity. As the demand for novel therapeutics continues to grow, the development of even more efficient and selective methods for the synthesis of this compound and its derivatives will undoubtedly remain an active area of research.

References

- 1. This compound | 13603-25-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]

A Senior Application Scientist's Guide to Biological Activity Screening of 3-Benzylpiperidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The 3-Benzylpiperidine Scaffold in Modern Drug Discovery

The this compound motif is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the synthesis of a multitude of pharmacologically active agents.[1][2][3] Its structural features—a flexible piperidine ring coupled with a benzyl group—provide an ideal framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[4] Derivatives of this core structure have been successfully developed as analgesics, antidepressants, and agents targeting various central nervous system (CNS) receptors.[1][5]

This guide provides an in-depth technical framework for designing and executing a robust biological activity screening program for novel this compound derivatives. Moving beyond a simple compilation of methods, we will explore the strategic rationale behind constructing a screening cascade, detail field-proven experimental protocols, and discuss the critical interpretation of data to identify and advance promising lead candidates.

The Target Landscape: Known and Potential Activities

The versatility of the this compound core allows it to interact with a wide array of biological targets. A successful screening strategy is built upon a foundational understanding of this landscape.

| Target Class | Specific Examples | Therapeutic Relevance | Key Screening Assays |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease, Cognitive Disorders[5][6] | Ellman's Assay, Radiometric Assays, CE-based Assays[7] |

| G-Protein Coupled Receptors (GPCRs) | Sigma-1 Receptor (σ1R), Opioid Receptors, Chemokine Receptors (e.g., CCR3) | Neuroprotection, Pain, Schizophrenia, Inflammation[5][8][9] | Radioligand Binding Assays, Calcium Flux Assays, BRET/FRET Assays[10][11] |

| Ion Channels | NMDA Receptors | Neurodegenerative Diseases, Epilepsy | Electrophysiology (Patch-Clamp), Ion Flux Assays |

| Other | Histone Deacetylase (HDAC), Monoamine Oxidase (MAO) | Cancer, Depression, Parkinson's Disease[5][12] | Fluorometric/Colorimetric Activity Assays |

Designing a Fit-for-Purpose Screening Cascade

A screening cascade is a tiered, hierarchical approach to testing that enables rapid, cost-effective decision-making.[13] The goal is to efficiently filter a large library of compounds through progressively more complex and biologically relevant assays, identifying promising candidates while eliminating unsuitable ones early.[13][14][15]

The design of your cascade is paramount and must be tailored to the project's specific goals, such as desired selectivity, blood-brain barrier permeability, and intended mechanism of action.[13][16]

Caption: A typical four-tier drug discovery screening cascade.

Core Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key assays relevant to the this compound scaffold.

Enzyme Inhibition: Acetylcholinesterase (AChE) Activity

This protocol is based on the widely used Ellman's method, which measures the activity of AChE via a colorimetric reaction.

-

Principle of the Assay: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[17]

-

Materials & Reagents:

-

96-well microplate

-

Microplate reader (412 nm)

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (0.5 mM in phosphate buffer)[17]

-

ATCI solution (10 mM in phosphate buffer)[17]

-

AChE enzyme solution (from electric eel or human recombinant)

-

Test compounds (this compound derivatives) and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO).

-

-

Step-by-Step Protocol:

-

Plate Setup: Add 25 µL of phosphate buffer to all wells. Add 25 µL of test compound dilutions to sample wells, 25 µL of buffer/vehicle to control wells, and 25 µL of positive control to its designated wells.

-

Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank. Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 125 µL of the DTNB solution to all wells.[17]

-

Substrate Addition: To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.

-

Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using the kinetic mode of the plate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each well (mOD/min). The percent inhibition is calculated as: % Inhibition = (1 - (V_inhibitor / V_control)) * 100. Plot percent inhibition against the logarithm of inhibitor concentration to determine the IC50 value.

-

Cell Viability: MTT Cytotoxicity Assay

This assay is critical for identifying compounds that are toxic to cells, a crucial step in early drug development to eliminate non-viable candidates.[18][19]

-

Principle of the Assay: The MTT assay is a colorimetric test that measures cellular metabolic activity.[20] Mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.

-

Materials & Reagents:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Test compounds.

-

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of medium and incubate for 24 hours (37°C, 5% CO2).[21]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.[21] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (negative) and a known toxin (positive control). Incubate for the desired exposure period (e.g., 24-72 hours).[22]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Calculate cell viability as: % Viability = (Abs_treated / Abs_control) * 100. Plot % viability against the logarithm of compound concentration to determine the IC50 (concentration causing 50% inhibition of cell growth).[18]

-

GPCR Activity: Sigma-1 Receptor (σ1R) Signaling

The σ1R is a unique intracellular chaperone protein, not a canonical GPCR, but its modulation affects key signaling pathways, such as intracellular calcium mobilization.[8][9] Many psychoactive drugs, including this compound derivatives, show high affinity for this target.[9]

Caption: Simplified Sigma-1 Receptor (σ1R) signaling pathway.

-

Screening Approach: A common method to assess σ1R activity is through a functional assay measuring changes in intracellular calcium ([Ca²⁺]i), often using fluorescent dyes like Fura-2 or Fluo-4.[10] σ1R agonists potentiate the calcium release induced by other stimuli (e.g., bradykinin) that act via phospholipase C (PLC).[9]

-

Protocol Outline (Fluo-4 Calcium Flux Assay):

-

Cell Culture: Plate cells expressing σ1R (e.g., MDA-MB-468 or transfected HEK293) in a black-walled, clear-bottom 96-well plate.[10]

-

Dye Loading: Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation followed by washing.

-

Compound Addition: Add the this compound derivatives at various concentrations and incubate for a specified period.

-

Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading, then inject a sub-maximal concentration of a PLC-activating agonist (e.g., bradykinin).

-

Data Acquisition: Continuously record fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) before and after stimulation.

-

Analysis: The potentiation of the Ca²⁺ signal by the test compound, compared to the vehicle control, indicates σ1R agonist activity. Antagonist activity can be measured by the ability of a compound to block the potentiation caused by a known σ1R agonist.

-

Advancing to In Vivo Models

After rigorous in vitro characterization, promising lead compounds must be evaluated in living organisms. The choice of model is critical and depends on the intended therapeutic application.

-

Neuroprotection: For compounds showing neuroprotective effects in cell-based assays (e.g., against oxidative stress or excitotoxicity), rodent models of neurodegeneration are appropriate.[23][24] This could include:

-

Models of Parkinson's Disease: Using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to induce dopaminergic neuron loss.[24]

-

Models of Stroke: Such as the middle cerebral artery occlusion (MCAO) model to assess protection against ischemic damage.[23]

-

Drosophila Models: Fruit fly models of diseases like Alzheimer's can be used for rapid, higher-throughput in vivo screening before moving to more complex rodent studies.[12][25]

-

-

Behavioral Pharmacology: To assess effects on cognition, depression, or pain, specific behavioral tests are employed.[17] For example, the Forced Swim Test or Tail Suspension Test for antidepressant activity, or the Hot Plate Test for analgesic effects.

Conclusion: A Data-Driven Path to Lead Optimization

The screening of this compound derivatives is a multifaceted process that requires a strategic, evidence-based approach. By designing a logical screening cascade, employing robust and validated protocols, and carefully interpreting the resulting data, researchers can effectively identify compounds with high therapeutic potential. This guide serves as a foundational blueprint, empowering scientific teams to navigate the complexities of drug discovery and translate promising chemical matter into the next generation of therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 13603-25-3 | Benchchem [benchchem.com]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. mdpi.com [mdpi.com]

- 13. international-biopharma.com [international-biopharma.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Screening Cascade Development Services [conceptlifesciences.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Screening of anticholinesterases | PPTX [slideshare.net]

- 18. opentrons.com [opentrons.com]

- 19. kosheeka.com [kosheeka.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Screening of Traditional Medicinal Plants for Neuroprotective Activity against Aβ42 Cytotoxicity by Using Drosophila Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Benzylpiperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a diverse range of therapeutic agents, earning them the designation of "privileged scaffolds."[1] The 3-benzylpiperidine moiety is a quintessential example of such a structure. Its inherent three-dimensional architecture, combined with its synthetic tractability, provides a versatile template for the design of potent and selective ligands for a multitude of biological targets.[2][3] This guide offers a comprehensive exploration of the this compound core, from its fundamental synthetic routes to its profound impact on the development of novel therapeutics for complex diseases.

The significance of the this compound scaffold lies in its unique combination of a flexible piperidine ring and a rigid benzyl group. This arrangement allows for the precise spatial presentation of various functional groups, facilitating optimal interactions with the binding sites of proteins.[2] The piperidine nitrogen, typically a basic center, can engage in crucial ionic interactions or serve as a point for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.[4] The aromatic benzyl ring provides a platform for a wide array of substitutions, enabling the fine-tuning of a compound's electronic and steric properties to enhance target affinity and selectivity.[5]

This guide will delve into the key aspects of this compound chemistry and pharmacology, providing researchers with the foundational knowledge and practical insights necessary to leverage this remarkable scaffold in their drug discovery endeavors.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry. Two prevalent and versatile approaches are highlighted below.

One-Pot Deoxygenation and Heteroaromatic Ring Saturation

A highly efficient method for the synthesis of 3-(substituted benzyl)piperidines involves a one-pot reaction sequence starting from pyridine-3-carboxaldehyde.[6] This strategy combines a Grignard reaction with a subsequent deoxygenation and reduction of the pyridine ring.

Experimental Protocol:

-

Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in an anhydrous ethereal solvent (e.g., THF, diethyl ether), a solution of the desired substituted phenylmagnesium bromide is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred for a specified time to allow for the formation of the corresponding alcohol intermediate.

-

One-Pot Deoxygenation and Reduction: Following the Grignard reaction, the reaction mixture is subjected to a one-pot deoxygenation and heteroaromatic ring saturation. This is typically achieved by introducing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). The reaction is then heated under pressure to drive the reduction of both the benzylic alcohol and the pyridine ring, yielding the final 3-(substituted benzyl)piperidine.[6]

This method is advantageous due to its operational simplicity and the ability to introduce a wide variety of substituents on the benzyl ring via the Grignard reagent.

Reductive Amination

Another widely employed strategy for the synthesis of N-substituted this compound derivatives is reductive amination.[7] This approach is particularly useful for introducing diversity at the piperidine nitrogen.

Experimental Protocol:

-

Formation of the Piperidine Intermediate: A suitable piperidine precursor, such as 3-hydroxypiperidine, is first reacted with acetic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to produce the corresponding acetate.[7]

-

Reductive Amination: The resulting piperidine acetate is then reacted with a substituted benzaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[7] This reaction proceeds via the in situ formation of an iminium ion, which is subsequently reduced to afford the desired N-benzyl-3-acetoxypiperidine. The acetate group can then be hydrolyzed if the free hydroxyl is desired.

This two-step process allows for the facile introduction of a diverse range of substituted benzyl groups at the nitrogen atom, making it a powerful tool for structure-activity relationship (SAR) studies.

Therapeutic Applications: A Scaffold for Diverse Pathologies

The versatility of the this compound scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. This section will explore some of the most significant therapeutic areas where this core has made a substantial impact.

Neurodegenerative Disorders: Combating Alzheimer's Disease

A prominent application of the this compound scaffold is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.[5][8][9] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, leading to improvements in cognitive function.[8]

Mechanism of Action: Cholinesterase Inhibition

This compound-based inhibitors typically act as competitive or mixed-type inhibitors of cholinesterases.[8] The N-benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the piperidine ring and other substituents can bind to the catalytic active site (CAS).[8] This dual-site binding contributes to their high inhibitory potency.

Below is a simplified representation of the cholinergic synapse and the mechanism of action of this compound-based AChE inhibitors.

Caption: Cholinergic synapse and AChE inhibition.

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed key structural features that govern the potency of this compound-based cholinesterase inhibitors. For instance, the substitution pattern on the benzyl ring significantly influences activity, with certain substitutions leading to a dramatic increase in inhibitory potency.[5][8] The nature of the linker between the piperidine ring and other pharmacophoric elements is also critical for optimal binding to the enzyme.

Quantitative Data:

The following table summarizes the cholinesterase inhibitory activity of selected this compound derivatives.

| Compound | Target | IC₅₀ (µM) | Reference |

| 15b | eeAChE | 0.39 ± 0.11 | [8] |

| 15j | eqBChE | 0.16 ± 0.04 | [8] |

| 9m | AChE | 0.21 ± 0.03 | [5] |

| 21 | AChE | 0.00056 | [4] |

| 13e (Donepezil) | AChE | 0.0057 | [10] |

| 4a | AChE | 2.08 ± 0.16 | [11] |

| 4a | BuChE | 7.41 ± 0.44 | [11] |

eeAChE: electric eel acetylcholinesterase; eqBChE: equine butyrylcholinesterase

Inflammatory and Allergic Diseases: Targeting the CCR3 Receptor

Derivatives of the this compound scaffold have also emerged as potent and selective antagonists of the C-C chemokine receptor 3 (CCR3).[12][13] CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell that plays a central role in the pathophysiology of allergic and inflammatory conditions such as asthma.[14]

Mechanism of Action: CCR3 Antagonism

This compound-based CCR3 antagonists function by competitively blocking the binding of endogenous chemokines, such as eotaxin, to the CCR3 receptor.[14] This inhibition prevents the activation of downstream signaling pathways that lead to eosinophil chemotaxis and activation, thereby reducing the inflammatory response.[14]

The following diagram illustrates the simplified signaling pathway of CCR3 and its inhibition by this compound derivatives.

Caption: CCR3 signaling and antagonism.

SAR and Clinical Significance:

A significant finding in the development of these antagonists was the observation that shifting the benzyl group from the 4-position to the 3-position of the piperidine ring improved selectivity for CCR3 over the serotonin 5-HT₂ₐ receptor.[15] This discovery highlights the critical role of the substitution pattern on the piperidine ring in determining target selectivity. One such potent and selective CCR3 antagonist, DPC168, which incorporates a this compound core, has advanced to phase I clinical trials.[13]

Central Nervous System Disorders: Beyond Alzheimer's Disease

The utility of the this compound scaffold in CNS drug discovery extends beyond cholinesterase inhibition. Its derivatives have been investigated for a range of other neurological and psychiatric conditions. For instance, certain this compound analogs have shown promise as dual-acting ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R), which could lead to the development of safer and more effective analgesics with reduced side effects.[16] Additionally, the scaffold has been explored for its potential in developing agents for other CNS targets, underscoring its broad applicability in this therapeutic area.[17]

Experimental Protocols: Biological Evaluation

The biological evaluation of this compound derivatives is crucial for determining their therapeutic potential. Standardized in vitro assays are employed to quantify their activity against specific targets.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potency of compounds against AChE and BChE.

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Preparation of Reagents: Prepare buffer solutions (e.g., phosphate buffer), enzyme solutions (AChE or BChE), substrate solutions (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB solution.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: Add the substrate and DTNB solution to each well to start the reaction.

-

Measurement: Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CCR3 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the CCR3 receptor.

Principle: A radiolabeled ligand that is known to bind to the CCR3 receptor (e.g., ¹²⁵I-eotaxin) is incubated with a source of the receptor (e.g., cells expressing CCR3). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is then measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Step-by-Step Protocol:

-

Cell Culture: Culture cells that express the CCR3 receptor (e.g., HEK293 cells transfected with the CCR3 gene).

-

Membrane Preparation: Prepare cell membranes from the cultured cells, which will serve as the source of the CCR3 receptor.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and the test compound at various concentrations in a suitable binding buffer.

-

Separation of Bound and Free Ligand: After incubation, separate the bound radioligand from the free radioligand. This is typically done by rapid filtration through a filter plate that retains the cell membranes.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its remarkable versatility has led to the discovery and development of a wide array of therapeutic agents targeting diverse biological pathways. From the symptomatic treatment of Alzheimer's disease to the management of inflammatory conditions and the pursuit of novel CNS therapies, the this compound core continues to be a fertile ground for innovation.

The future of drug discovery will undoubtedly see the continued exploration and exploitation of this remarkable scaffold. Advances in synthetic methodologies will enable the creation of even more complex and diverse libraries of this compound derivatives. Coupled with a deeper understanding of disease biology and the application of rational drug design principles, the this compound scaffold is poised to remain a cornerstone of medicinal chemistry for years to come, contributing to the development of the next generation of life-saving medicines.

References

- 1. Novel benzylpiperidine -derived acetylcholinesterase inhibitors with antioxidant properties | CoLab [colab.ws]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]

- 15. This compound | 13603-25-3 | Benchchem [benchchem.com]

- 16. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Early Studies of 3-Benzylpiperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3-benzylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] Its journey from a simple heterocyclic structure to a foundational element in drug discovery is a compelling narrative of chemical ingenuity and pharmacological exploration. This technical guide delves into the nascent stages of research on this compound analogs, providing a detailed exploration of their early synthesis, the evolution of structure-activity relationship (SAR) understanding, and the foundational pharmacological discoveries that paved the way for their current prominence.

The Dawn of an Idea: From Morphine Simplification to a Novel Scaffold

The story of this compound analogs is intrinsically linked to the broader history of analgesic development. In the mid-20th century, a significant thrust in medicinal chemistry was the simplification of the complex pentacyclic structure of morphine to identify the core pharmacophore responsible for its potent analgesic effects. This led to the development of simpler, synthetically accessible molecules that retained analgesic activity. The 4-phenylpiperidine structure, exemplified by meperidine, emerged as a critical component of the opioid pharmacophore.[2][3] Early research focused on understanding the structural requirements for analgesic activity within this piperidine framework, setting the stage for the exploration of positional isomers and substituted analogs, including the 3-benzylpiperidines.[4]

Foundational Synthetic Strategies: Building the this compound Core

The early synthesis of this compound and its analogs relied on classical organic chemistry reactions, often starting from pyridine precursors. One of the fundamental approaches involved the catalytic hydrogenation of a corresponding 3-benzylpyridine.

Catalytic Hydrogenation of 3-Benzylpyridine

The reduction of the stable aromatic pyridine ring to a saturated piperidine ring was a key transformation. Early methods often employed heterogeneous catalysts under hydrogen pressure.

Experimental Protocol: Catalytic Hydrogenation of 3-Benzylpyridine [5]

-

Step 1: Catalyst Preparation: A suitable hydrogenation catalyst, such as platinum oxide (Adams' catalyst) or palladium on carbon, is prepared and activated according to standard procedures.

-

Step 2: Reaction Setup: The 3-benzylpyridine starting material is dissolved in a suitable solvent, typically a protic solvent like ethanol or acetic acid, in a high-pressure autoclave.

-

Step 3: Hydrogenation: The catalyst is added to the solution, and the vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas. The reaction is then stirred at a specific temperature and pressure for a designated period.

-

Step 4: Work-up and Isolation: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is then purified by distillation or crystallization to yield this compound.

Causality Behind Experimental Choices: The choice of catalyst and solvent was critical in these early studies. Platinum and palladium were favored for their efficiency in reducing aromatic systems. Acetic acid as a solvent could protonate the pyridine nitrogen, facilitating its reduction. The reaction conditions (temperature and pressure) were optimized to achieve complete saturation of the pyridine ring without causing hydrogenolysis of the benzyl group.

Caption: Catalytic hydrogenation of 3-benzylpyridine.

Alternative Early Synthetic Routes

Other early synthetic strategies involved building the piperidine ring through cyclization reactions or modifying existing piperidine scaffolds. For instance, the reaction of a substituted glutardialdehyde with an amine under reductive amination conditions was a patented method for producing 3- and 4-substituted piperidines.

Early Pharmacological Investigations and the Emergence of Structure-Activity Relationships (SAR)

Initial pharmacological screening of piperidine derivatives revealed a broad spectrum of activities, including central nervous system (CNS) depressant and stimulant effects, as well as analgesic properties.[6] The early SAR studies on this compound analogs were largely focused on their potential as analgesics, drawing parallels with the established 4-phenylpiperidine opioids.

Analgesic Activity

Early research demonstrated that the this compound scaffold could indeed elicit analgesic responses. The orientation of the aromatic ring relative to the piperidine nitrogen was found to be a crucial determinant of activity.

| Compound | Substitution on Benzyl Ring | Observed Analgesic Activity (Qualitative) | Reference |

| This compound | Unsubstituted | Moderate | [7] |

| 3-(4-Methoxybenzyl)piperidine | 4-Methoxy | Variable, dependent on N-substitution | [6] |

| N-Methyl-3-benzylpiperidine | Unsubstituted | Potentiated activity compared to the secondary amine | [4] |

Self-Validating System in SAR: The systematic modification of the benzyl ring and the piperidine nitrogen, and the subsequent evaluation of analgesic activity, formed a self-validating system. For example, the observation that N-methylation often enhanced potency provided a predictable vector for optimization in subsequent analog synthesis.

Early Insights into CNS Effects

Beyond analgesia, early screening of piperidine derivatives hinted at a wider range of CNS activities. These initial, often qualitative, observations laid the groundwork for later, more targeted investigations into the effects of this compound analogs on various neurotransmitter systems.

Caption: Early SAR exploration of this compound analogs.

The this compound Scaffold: A "Privileged" Beginning

The early studies on this compound analogs, though perhaps not as extensive as those for their 4-substituted counterparts, were instrumental in establishing the foundational knowledge of their synthesis and pharmacological potential. These initial forays into their analgesic and CNS effects provided the crucial first chapter in the story of this now-privileged scaffold. The versatility of the this compound core, allowing for diverse substitutions and conformational flexibility, was recognized early on, paving the way for its exploration in a multitude of therapeutic areas in the decades that followed. This guide serves as a testament to the enduring value of these pioneering studies, which continue to inform and inspire the design of novel therapeutics today.

References

- 1. benchchem.com [benchchem.com]

- 2. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. researchgate.net [researchgate.net]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. applications.emro.who.int [applications.emro.who.int]

The N-Benzylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Properties and Therapeutic Potential of N-Benzylpiperidine Derivatives

For decades, the N-benzylpiperidine motif has served as a cornerstone in medicinal chemistry, its versatile structure providing a foundation for the development of a wide array of therapeutic agents.[1] This guide offers a comprehensive exploration of the multifaceted biological properties of N-benzylpiperidine derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across various therapeutic areas, with a particular focus on their neuroprotective, anticancer, and antimicrobial applications.

The Allure of the N-Benzylpiperidine Core

The N-benzylpiperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its recurring presence in potent, biologically active compounds.[1] Its appeal stems from a combination of key features:

-

Structural Versatility: The piperidine ring and the benzyl group can be readily and extensively modified, allowing for the fine-tuning of physicochemical properties and biological activity.

-

Favorable Pharmacokinetics: The scaffold often imparts desirable ADME (absorption, distribution, metabolism, and excretion) properties to molecules, enhancing their potential as drug candidates.

-

Key Molecular Interactions: The basic nitrogen of the piperidine ring can participate in crucial ionic interactions with biological targets, while the aromatic benzyl group can engage in hydrophobic and π-π stacking interactions.[2]

These attributes have made N-benzylpiperidine derivatives a fertile ground for the discovery of novel therapeutics targeting a diverse range of diseases.

Neuroprotective Applications: A Beacon of Hope in Neurodegenerative Diseases

The most extensively studied application of N-benzylpiperidine derivatives lies in the realm of neurodegenerative disorders, particularly Alzheimer's disease (AD). The multifaceted nature of AD, characterized by cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress, has driven the development of multi-target-directed ligands, a strategy for which the N-benzylpiperidine scaffold is exceptionally well-suited.[3]

Acetylcholinesterase (AChE) Inhibition: Restoring Cholinergic Function

A primary therapeutic strategy in AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Numerous N-benzylpiperidine derivatives have been synthesized and identified as potent AChE inhibitors.[4]

One of the most notable examples is Donepezil , a marketed drug for the treatment of mild to moderate AD, which features the N-benzylpiperidine moiety as a key pharmacophore.[5] The N-benzyl group of donepezil is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine nitrogen interacts with the catalytic active site (CAS).

The quest for novel and more effective AChE inhibitors has led to the synthesis of a vast library of N-benzylpiperidine derivatives. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been shown to exhibit potent anti-AChE activity, with some compounds demonstrating IC50 values in the nanomolar range.[4]

| Compound | Structure | AChE IC50 (nM) | Reference |

| Donepezil | 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine | ~10 | [5] |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | [4] |

| Derivative 4a | A rationally designed N-benzyl-piperidine derivative | 2080 | [6] |

Beyond Cholinesterase Inhibition: A Multi-Pronged Attack on Alzheimer's Disease

Recognizing the complex pathology of AD, researchers have leveraged the versatility of the N-benzylpiperidine scaffold to design multi-target-directed ligands that address other key aspects of the disease.

-

β-Amyloid Anti-Aggregation: The aggregation of amyloid-beta peptides into toxic plaques is a central event in AD pathogenesis. Several N-benzylpiperidine derivatives have been shown to inhibit Aβ aggregation, in addition to their AChE inhibitory activity.[3] For example, certain derivatives combining the N-benzylpiperidine moiety with phthalimide or indole moieties have demonstrated significant Aβ anti-aggregation properties.[3]

-

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibition can have neuroprotective effects. Some N-benzylpiperidine hybrids have been designed to possess both cholinesterase and MAO inhibitory activities.[7]

-

Antioxidant and Neurogenic Properties: Oxidative stress and impaired neurogenesis are also implicated in AD. Cinnamic acid-N-benzylpiperidine hybrids have been developed that exhibit antioxidant and neurogenic properties, alongside their effects on cholinesterases and monoamine oxidases.[7]

Experimental Protocols for Assessing Neuroprotective Activity

This spectrophotometric assay is a widely used method for determining AChE activity and inhibition.[8][9]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE enzyme solution of appropriate concentration

-

Test compound solutions at various concentrations

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL Phosphate Buffer

-

10 µL AChE solution

-

10 µL DTNB solution

-

10 µL of the test compound solution (or solvent for control)

-

-

Pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

-

Caption: General workflow for assessing the anticancer activity of N-benzylpiperidine derivatives using the MTT assay.

Antimicrobial Activity: Combating Infectious Diseases

N-benzylpiperidine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. This makes them attractive candidates for the development of new antimicrobial agents, which are urgently needed to combat the growing threat of antimicrobial resistance.

Experimental Protocol for Assessing Antimicrobial Activity

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [10] Principle: A standardized suspension of the microorganism is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed. [10] Step-by-Step Methodology:

-

Reagent and Media Preparation:

-

Prepare sterile Mueller-Hinton broth (or another appropriate growth medium).

-

Prepare a stock solution of the N-benzylpiperidine derivative.

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). [11]

-

-

Assay Procedure (96-well plate format):

-

Perform serial two-fold dilutions of the test compound in the broth directly in the microplate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound in a well with no visible growth.

-

Diverse Pharmacological Landscape: Beyond the Core Applications

The therapeutic potential of N-benzylpiperidine derivatives extends beyond neuroprotection, cancer, and infectious diseases.

-

Opioid Receptor Ligands: The piperidine core is a common feature in many opioid analgesics. N-benzylpiperidine derivatives have been investigated as dual µ-opioid and σ1 receptor ligands, showing promise for the development of novel analgesics with potentially reduced side effects.

-

Calcium Channel Blockers: Certain N-benzylpiperidine derivatives have been synthesized and evaluated as calcium channel blockers, with potential applications in cardiovascular diseases such as hypertension.

Experimental Protocols for Other Biological Activities

This assay measures the affinity of a compound for opioid receptors. [12] Principle: A radiolabeled ligand with known affinity for the opioid receptor is incubated with a membrane preparation containing the receptor, in the presence and absence of the test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity. [12][13]

This assay assesses the ability of a compound to inhibit calcium influx through calcium channels. [14] Principle: The contractile response of isolated tissues, such as rabbit aortic strips, to a calcium challenge can be measured in the presence of the test compound. Inhibition of this contraction indicates calcium channel blocking activity. [14]Alternatively, fluorescence-based assays using calcium-sensitive dyes in cell lines expressing specific calcium channels can be employed. [15]

Synthesis of N-Benzylpiperidine Derivatives: A General Overview

The synthesis of N-benzylpiperidine derivatives typically involves two main strategies:

-

N-Alkylation of Piperidine: This involves the reaction of a piperidine precursor with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. [16]

-

Reductive Amination: This method involves the reaction of a piperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced to the N-benzylpiperidine. [16] A variety of synthetic routes can be employed to introduce diverse functionalities onto both the piperidine and benzyl moieties, allowing for the creation of large and structurally diverse libraries of compounds for biological screening. For instance, N-benzyl-4-piperidinecarboxaldehyde is a key intermediate in the synthesis of donepezil and other derivatives. [5]

Caption: A generalized workflow for the synthesis of N-benzylpiperidine derivatives.

Conclusion and Future Perspectives

The N-benzylpiperidine scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutic agents. Its privileged structural features and amenability to chemical modification have enabled the development of compounds with a broad spectrum of biological activities. While significant progress has been made, particularly in the area of neurodegenerative diseases, the full therapeutic potential of N-benzylpiperidine derivatives is yet to be realized.

Future research in this area will likely focus on:

-

Rational Design of Multi-Target Ligands: Further leveraging the scaffold's versatility to design compounds that can simultaneously modulate multiple targets for complex diseases.

-

Exploration of Novel Therapeutic Areas: Investigating the potential of N-benzylpiperidine derivatives in other disease areas where they have shown promise.

-

Optimization of Pharmacokinetic and Safety Profiles: Fine-tuning the structures of lead compounds to enhance their drug-like properties and minimize off-target effects.

The continued exploration of the rich chemical space offered by N-benzylpiperidine derivatives holds great promise for the discovery of the next generation of innovative medicines.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New cinnamic - N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. japsonline.com [japsonline.com]

- 10. pdb.apec.org [pdb.apec.org]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

3-Benzylpiperidine safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Benzylpiperidine

Introduction

This compound (CAS: 13603-25-3) is a substituted piperidine derivative utilized as a key building block and intermediate in medicinal chemistry and pharmaceutical development.[1] Its structural motif is present in a range of biologically active molecules, making it a valuable compound for researchers exploring new therapeutic agents.[1] However, its chemical reactivity and toxicological profile necessitate a thorough understanding and implementation of rigorous safety protocols.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling precautions for this compound. As a Senior Application Scientist, the goal is not merely to list procedures but to instill a deep understanding of the causality behind each recommendation, fostering a proactive safety culture in the laboratory environment. The protocols described herein are designed as self-validating systems to ensure maximum protection.

Section 1: Hazard Identification and Classification

A foundational principle of laboratory safety is a complete understanding of the substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific and significant warnings that must be respected at all times.

The primary GHS classifications for this compound are:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2] This indicates that accidental ingestion of relatively small quantities can cause significant toxic effects.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage. [2] This is a critical hazard, implying that contact with the eyes can lead to irreversible damage and potential loss of vision.

These classifications are the basis for all subsequent risk assessments and control measures.

Physicochemical and Hazard Summary Table

| Property | Value | Reference(s) |

| CAS Number | 13603-25-3 | [2][3] |

| Molecular Formula | C₁₂H₁₇N | [2][4] |

| Molecular Weight | 175.27 g/mol | [2] |

| Appearance | Typically a colorless to yellow liquid | [5] |

| GHS Pictograms | Corrosion, Acute Toxicity (Harmful) | [2] |

| Signal Word | Danger | [2][3] |

| Hazard Statements | H302: Harmful if swallowed | [2][6] |

| H318: Causes serious eye damage | [2][6] | |

| Primary Hazards | Corrosive, Irritant | [2] |

Section 2: Risk Assessment and Mitigation Workflow

Before any experimental work begins, a systematic risk assessment is mandatory. This process is not a mere checklist but a dynamic workflow designed to identify potential exposure scenarios and implement robust controls. The following diagram illustrates a self-validating workflow for handling this compound.

Caption: Risk Assessment Workflow for this compound.

This workflow ensures that hazards are identified and robust controls are in place before the chemical is handled, creating a closed loop of planning, execution, and review.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach to protection is required, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Primary Control: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of any aerosols or vapors and to contain potential splashes.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly. Their proximity is crucial given the H318 (Causes serious eye damage) classification.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of this compound.

-

Eye and Face Protection: Due to the severe risk of eye damage, standard safety glasses are insufficient.[3] Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers of large volumes or quenching reactions.

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[3] The selection must be based on the EU Directive 89/686/EEC and the derived standard EN 374.[3] Given the nature of the compound, nitrile or neoprene gloves are typically appropriate, but always check the manufacturer's compatibility data.

-

Protective Clothing: A flame-resistant laboratory coat is required.[3] For larger scale operations, impervious clothing or a chemical-resistant apron should be used.[3]

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[7] However, for spill cleanup or in the event of a ventilation failure, a self-contained breathing apparatus (SCBA) must be used.[3][4]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This SOP provides a validated, step-by-step methodology for handling this compound in a research setting.

Objective: To safely weigh and transfer a sample of this compound for use in a chemical reaction.

Pre-Requisites:

-

A full risk assessment has been completed and approved.

-

The chemical fume hood is certified and operational.

-

The safety shower and eyewash station are unobstructed.

-

All required PPE is available and in good condition.

Methodology:

-

Preparation:

-

Don all required PPE (lab coat, tightly-fitting goggles, appropriate gloves).

-

Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, glassware, balance, solvent) inside the fume hood.

-

-

Weighing and Transfer:

-

Dissolution/Reaction Addition:

-

If dissolving, add the solvent to the flask containing the this compound slowly, ensuring the process is controlled.

-

If adding to a reaction, do so via a controlled method (e.g., syringe pump or dropping funnel) to manage any potential exothermic events.

-

-

Decontamination and Cleanup:

-

Carefully clean any contaminated spatulas or surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and a disposable wipe, all within the fume hood.

-

Place all disposable items (gloves, bench paper, wipes) into a designated, sealed waste container.

-

Wash hands and forearms thoroughly with soap and water after removing gloves.[3]

-

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[3] The storage location should be secure and accessible only to authorized personnel.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or explosive reactions.[5][7] Store separately from these materials.

Section 6: Emergency Procedures

In the event of an emergency, a rapid and informed response is critical.

Spill Response

-

Minor Spill (inside fume hood):

-

Alert personnel in the immediate area.

-

Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[5]

-

Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[3]

-

Decontaminate the area with a suitable solvent.

-

-

Major Spill (outside fume hood):

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8] Do not use a heavy stream of water as it may spread the material.

-

Firefighter Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3] Thermal decomposition can release toxic and irritating gases, such as carbon monoxide and nitrogen oxides.[5][7]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist. This is a medical emergency due to the H318 classification.

-

Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation develops or persists.

-

Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting. [3] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3]

-

Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[3]

Conclusion

This compound is an indispensable tool in modern chemical research, but its utility is matched by its potential hazards. Adherence to the principles outlined in this guide—thorough hazard identification, systematic risk assessment, use of appropriate controls, and preparedness for emergencies—is not optional. By understanding the causality behind these safety measures, researchers can confidently and safely harness the synthetic potential of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C12H17N | CID 114551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1stsci.com [1stsci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 13603-25-3|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Structural Analysis of 3-Benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive structural analysis of 3-benzylpiperidine, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. As a key building block for a range of biologically active molecules, a thorough understanding of its structural nuances—from stereochemistry and conformational dynamics to its spectroscopic signature—is paramount for the rational design of novel therapeutics. This document moves beyond a simple recitation of facts to provide a causal, experience-driven perspective on the experimental and computational methodologies employed in its study.

Molecular Architecture and Physicochemical Properties

This compound is an organic compound featuring a piperidine ring substituted at the 3-position with a benzyl group.[1] This seemingly simple structure possesses a rich and complex three-dimensional architecture that dictates its reactivity and biological interactions.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| CAS Number | 13603-25-3 | [1] |

| Predicted XlogP | 2.5 | [1] |

Synthesis and Chemical Reactivity: A Versatile Building Block